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Compound of Interest

Compound Name: Cadisegliatin

Cat. No.: B8750108 Get Quote

A detailed examination of the clinical efficacy, safety profiles, and mechanisms of action of

Cadisegliatin versus other notable glucokinase activators for researchers, scientists, and drug

development professionals.

Glucokinase activators (GKAs) represent a promising class of oral hypoglycemic agents for the

management of diabetes mellitus. By allosterically activating the glucokinase (GK) enzyme, a

key regulator of glucose homeostasis, these agents enhance glucose-stimulated insulin

secretion from pancreatic β-cells and increase glucose uptake and glycogen synthesis in the

liver. This guide provides a comprehensive comparison of the clinical efficacy and safety of

Cadisegliatin (TTP399), a liver-selective GKA, with other prominent GKAs, including the dual-

acting activator Dorzagliatin and several discontinued candidates.

Comparative Efficacy of Glucokinase Activators
The therapeutic effects of Cadisegliatin and other GKAs have been evaluated in numerous

clinical trials. The following tables summarize the key efficacy data from these studies, focusing

on reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and 2-hour

postprandial glucose (2h-PPG).

Cadisegliatin (TTP399) Efficacy Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8750108?utm_src=pdf-interest
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial
Name

Patient
Populatio
n

Treatmen
t

Duration

Change
in HbA1c
from
Baseline

Change
in FPG
from
Baseline

Change
in 2h-PPG
from
Baseline

Phase 2

(T2DM)

Type 2

Diabetes

800 mg

once daily
6 months

Statistically

significant

reduction

Not

Reported

Not

Reported

Simplici-T1

(T1DM)[1]

Type 1

Diabetes

(adjunct to

insulin)

800 mg

once daily
12 weeks

Statistically

significant

improveme

nt

Improved

fasting

plasma

glucose

levels

Not

Reported

Dorzagliatin Efficacy Data

Trial
Name

Patient
Populatio
n

Treatmen
t

Duration

Change
in HbA1c
from
Baseline

Change
in FPG
from
Baseline

Change
in 2h-PPG
from
Baseline

SEED

(Monothera

py)[2][3][4]

[5]

Drug-naïve

Type 2

Diabetes

75 mg

twice daily
24 weeks -1.07%

Not

Reported

-2.83

mmol/L

DAWN

(Add-on to

Metformin)

Type 2

Diabetes

on

Metformin

75 mg

twice daily
24 weeks -1.02% Reduced

-5.45

mmol/L
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Compoun
d Name

Patient
Populatio
n

Treatmen
t

Duration

Change
in HbA1c
from
Baseline

Change
in FPG
from
Baseline

Notes

MK-0941

Type 2

Diabetes

on Insulin

10-40 mg

t.i.d.
14 weeks

-0.8%

(placebo-

adjusted)

No

significant

effect

Efficacy

not

sustained

at 30

weeks

ARRY-403

Type 2

Diabetes

on

Metformin

50-200 mg

b.i.d.
7 days

Not

Reported

-1.38

mmol/L

Developme

nt

discontinue

d

Comparative Safety and Tolerability
The safety profiles of GKAs are a critical consideration in their clinical development, with a

particular focus on the risk of hypoglycemia and effects on lipid metabolism.

Cadisegliatin (TTP399) Safety Profile
Cadisegliatin has demonstrated a favorable safety profile with a low incidence of

hypoglycemia. In the Simplici-T1 study involving patients with type 1 diabetes, Cadisegliatin
treatment was associated with a 40% reduction in hypoglycemic episodes compared to

placebo and did not increase the risk of ketoacidosis.

Dorzagliatin Safety Profile
Dorzagliatin has been shown to be well-tolerated with a low risk of hypoglycemia. In the SEED

and DAWN trials, fewer than 1% of patients experienced clinically significant hypoglycemia,

and no severe hypoglycemic events were reported.

Safety Profile of Other Glucokinase Activators
Earlier generation GKAs faced challenges regarding their safety profiles. MK-0941 was

associated with an increased incidence of hypoglycemia and elevations in triglycerides and
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blood pressure. The development of ARRY-403 was discontinued, with one of the concerns

being elevated serum triglyceride levels.

Mechanisms of Action and Signaling Pathways
The differential efficacy and safety profiles of GKAs can be attributed to their distinct

mechanisms of action, particularly their tissue selectivity.

Cadisegliatin: A Liver-Selective Glucokinase Activator
Cadisegliatin is a hepatoselective GKA, primarily acting on the glucokinase in the liver. This

selectivity is thought to contribute to its lower risk of hypoglycemia, as it does not directly

stimulate insulin secretion from the pancreas in a glucose-independent manner.
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Cadisegliatin's liver-selective activation of glucokinase.

Dorzagliatin: A Dual-Acting Glucokinase Activator
Dorzagliatin is a dual-acting GKA, targeting glucokinase in both the liver and the pancreas. This

dual action leads to both enhanced hepatic glucose uptake and glucose-stimulated insulin

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body-img
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


secretion from pancreatic β-cells.
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Dorzagliatin's dual action on pancreas and liver.

Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy

and safety of the respective glucokinase activators.

Simplici-T1 Trial (Cadisegliatin)
The Simplici-T1 study was a Phase 1b/2 adaptive, randomized, double-blind, placebo-

controlled trial. It enrolled adults with type 1 diabetes who were using continuous glucose

monitors. Participants were randomly assigned to receive either 800 mg of Cadisegliatin or a
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placebo once daily for 12 weeks, in addition to their insulin therapy. The primary endpoint was

the change in HbA1c from baseline to week 12.

T1DM Patients on Insulin Randomization

Cadisegliatin (800mg) + Insulin

Placebo + Insulin

12-Week Treatment Primary Endpoint:
Change in HbA1c

Click to download full resolution via product page

Workflow of the Simplici-T1 clinical trial.

SEED and DAWN Trials (Dorzagliatin)
The SEED (monotherapy) and DAWN (add-on to metformin) trials were Phase III, randomized,

double-blind, placebo-controlled studies. The SEED trial enrolled drug-naïve patients with type

2 diabetes, while the DAWN trial included patients inadequately controlled on metformin. In

both trials, patients were randomized to receive either 75 mg of Dorzagliatin twice daily or a

placebo for 24 weeks. The primary efficacy endpoint for both studies was the change in HbA1c

from baseline to week 24.

Conclusion
Cadisegliatin and Dorzagliatin have emerged as promising next-generation glucokinase

activators with improved efficacy and safety profiles compared to earlier candidates.

Cadisegliatin's liver-selective mechanism offers the potential for effective glucose lowering

with a minimal risk of hypoglycemia, making it a particularly interesting candidate for both type

1 and type 2 diabetes. Dorzagliatin's dual action on the liver and pancreas provides robust

glycemic control in patients with type 2 diabetes. The distinct mechanisms of action of these

compounds underscore the potential for tailored therapeutic approaches based on the specific
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needs of different patient populations. Further long-term studies will be crucial to fully elucidate

the durability of their effects and their impact on diabetes-related complications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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